molecular formula C7H13NO2 B15222730 Methyl (2R,5S)-5-methylpyrrolidine-2-carboxylate

Methyl (2R,5S)-5-methylpyrrolidine-2-carboxylate

Cat. No.: B15222730
M. Wt: 143.18 g/mol
InChI Key: FZBQCOBVXDOWIT-NTSWFWBYSA-N
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Description

Methyl (2R,5S)-5-methylpyrrolidine-2-carboxylate is a chiral compound belonging to the class of pyrrolidine carboxylates

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R,5S)-5-methylpyrrolidine-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and sustainable synthesis methods to improve yield and reduce waste .

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,5S)-5-methylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, amine derivatives, and substituted pyrrolidines, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Methyl (2R,5S)-5-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

methyl (2R,5S)-5-methylpyrrolidine-2-carboxylate

InChI

InChI=1S/C7H13NO2/c1-5-3-4-6(8-5)7(9)10-2/h5-6,8H,3-4H2,1-2H3/t5-,6+/m0/s1

InChI Key

FZBQCOBVXDOWIT-NTSWFWBYSA-N

Isomeric SMILES

C[C@H]1CC[C@@H](N1)C(=O)OC

Canonical SMILES

CC1CCC(N1)C(=O)OC

Origin of Product

United States

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